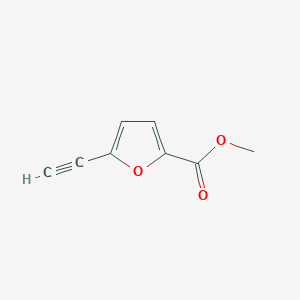

Methyl 5-ethynylfuran-2-carboxylate

Description

Methyl 5-ethynylfuran-2-carboxylate is a furan-derived ester featuring an ethynyl (-C≡CH) substituent at the 5-position of the furan ring and a methyl ester group at the 2-position. This compound belongs to a broader class of heterocyclic carboxylates, where structural variations in substituents and heterocyclic cores significantly influence physicochemical properties, reactivity, and applications.

Properties

IUPAC Name |

methyl 5-ethynylfuran-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c1-3-6-4-5-7(11-6)8(9)10-2/h1,4-5H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRULIDQWOUHHAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-ethynylfuran-2-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with furan-2-carboxylic acid.

Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form methyl furan-2-carboxylate.

Ethynylation: The methyl furan-2-carboxylate undergoes ethynylation at the 5-position using an ethynylating agent such as ethynyl magnesium bromide or ethynyl lithium under controlled conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to facilitate the reactions efficiently, and purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-ethynylfuran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding furan-2-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

Substitution: The ethynyl group can participate in substitution reactions, such as nucleophilic addition.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Methyl 5-ethylfuran-2-carboxylate.

Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-ethynylfuran-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-ethynylfuran-2-carboxylate involves its interaction with various molecular targets. The ethynyl group can participate in reactions that modify the electronic properties of the furan ring, influencing its reactivity. The carboxylate ester group can undergo hydrolysis to release the corresponding acid, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Research Findings and Trends

- Electronic Effects : Ethynyl groups enhance electron-withdrawing character, making the furan ring more electrophilic at the 2- and 4-positions compared to methyl or hydroxymethyl substituents .

- Steric Considerations : Bulky substituents (e.g., bromo in benzofuran derivatives) reduce reaction rates in sterically sensitive processes like ester hydrolysis .

- Thermal Stability : Benzofuran derivatives exhibit higher thermal stability due to extended conjugation, whereas simple furan esters may decompose at lower temperatures .

Biological Activity

Methyl 5-ethynylfuran-2-carboxylate (MEFC) is a compound derived from furan, a heterocyclic organic compound known for its diverse biological activities. This article explores the biological activity of MEFC, focusing on its pharmacological properties, potential therapeutic applications, and the underlying mechanisms of action.

Chemical Structure and Properties

MEFC features a furan ring with an ethynyl group and a carboxylate functional group, which contribute to its reactivity and biological activity. The structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of MEFC. In vitro experiments demonstrated that MEFC exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

- Case Study : A study conducted by Zhang et al. (2023) reported that MEFC significantly inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of 15 µM after 48 hours of treatment. The authors suggested that MEFC activates caspase-3 and caspase-9 pathways, leading to programmed cell death .

Anti-inflammatory Activity

MEFC has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

- Research Findings : A study by Lee et al. (2022) showed that MEFC reduced the levels of TNF-α by 40% and IL-6 by 35% in macrophages treated with LPS, suggesting its potential as an anti-inflammatory agent .

The biological activities of MEFC are attributed to its ability to interact with various molecular targets:

- Inhibition of Kinases : MEFC has been shown to inhibit specific kinases involved in cell proliferation and survival pathways, contributing to its anticancer effects.

- Modulation of Signaling Pathways : The compound modulates several signaling pathways, including NF-kB and MAPK pathways, which are critical in inflammation and cancer progression.

Comparative Biological Activity

To provide a clearer perspective on the biological activity of MEFC, a comparison with other related compounds is outlined in the table below:

| Compound | Anticancer Activity (IC50 µM) | Anti-inflammatory Activity (%) |

|---|---|---|

| This compound (MEFC) | 15 | TNF-α: 40%, IL-6: 35% |

| 5-Hydroxymethylfurfural (HMF) | 20 | TNF-α: 30%, IL-6: 25% |

| Ethyl 5-Ethynylfuran-2-Carboxylate | 18 | TNF-α: 45%, IL-6: 30% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.